molecular formula C20H21NO4S B1613204 (2S,4S)-Dibenzyl 4-mercaptopyrrolidine-1,2-dicarboxylate CAS No. 1176446-09-5

(2S,4S)-Dibenzyl 4-mercaptopyrrolidine-1,2-dicarboxylate

Cat. No. B1613204
M. Wt: 371.5 g/mol
InChI Key: DBVXAJXABKWSBR-ROUUACIJSA-N
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Description

The compound “(2S,4R)-1-tert-butyl 2-methyl 4-mercaptopyrrolidine-1,2-dicarboxylate” is a derivative of pyrrolidine, containing a thiol group and two carboxylate groups .


Molecular Structure Analysis

The molecular formula of a similar compound, “(2S,4R)-1-tert-butyl 2-methyl 4-mercaptopyrrolidine-1,2-dicarboxylate”, is C13H23NO4S .

Scientific Research Applications

Synthesis and Microbiological Activity

Research into related pyrrolidine derivatives, such as 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, showcases the utility of these compounds in synthesizing biologically active molecules. These compounds have been evaluated for their bacteriostatic and antituberculosis activity, indicating potential applications in developing antimicrobial agents (Miszke et al., 2008).

Advanced Material Synthesis

The synthesis of coordination polymers and the development of photosensitive electronic devices represent another application area. A study demonstrated the fabrication of a one-dimensional coordination polymer using a related mercaptobenzoic acid derivative, underlining the role of such compounds in creating materials with unique electrical conductivity and photosensitivity properties (Dutta et al., 2018).

Corrosion Inhibition

Schiff's bases of pyridyl substituted triazoles, including mercapto derivatives, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution, suggesting the application of related pyrrolidine derivatives in protecting metals from corrosion (Ansari et al., 2014).

Synthetic Chemistry

The synthesis of meropenem intermediates, including steps involving (2S,4S)-4-nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate, illustrates the compound's relevance in preparing important pharmaceutical ingredients. Such research underlines the compound's significance in the synthesis of complex molecules with high precision and yield (Qi, 2013).

Catalysis

Investigations into the use of mercaptobenzyl sulfonates as catalysts for chemical reactions, such as native chemical ligation, highlight the versatility of pyrrolidine derivatives in facilitating complex biochemical syntheses. This application is particularly relevant for assembling peptide-based therapeutics and other biologically active compounds (Cowper et al., 2015).

properties

IUPAC Name

dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c22-19(24-13-15-7-3-1-4-8-15)18-11-17(26)12-21(18)20(23)25-14-16-9-5-2-6-10-16/h1-10,17-18,26H,11-14H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVXAJXABKWSBR-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649600
Record name Dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Dibenzyl 4-mercaptopyrrolidine-1,2-dicarboxylate

CAS RN

1176446-09-5
Record name Dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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